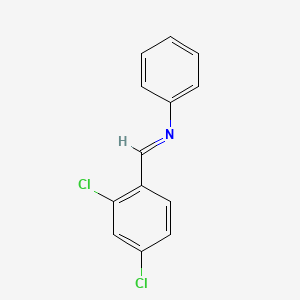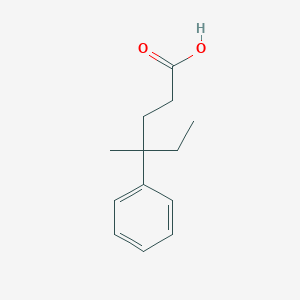
5-(Octyloxy)-7H-benzo(C)fluoren-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octyloxy)-7H-benzo©fluoren-7-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo©fluorene family, characterized by a fused polycyclic aromatic hydrocarbon structure. The presence of an octyloxy group enhances its solubility and reactivity, making it a valuable subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-7H-benzo©fluoren-7-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Formation of the Benzo©fluorene Core: The initial step involves the synthesis of the benzo©fluorene core through a series of cyclization reactions.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.
Final Oxidation and Purification: The final step involves the oxidation of the intermediate to form 5-(Octyloxy)-7H-benzo©fluoren-7-OL.
Industrial Production Methods
Industrial production of 5-(Octyloxy)-7H-benzo©fluoren-7-OL follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octyloxy)-7H-benzo©fluoren-7-OL undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of ketones or quinones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted benzo©fluorene derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Octyloxy)-7H-benzo©fluoren-7-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions enables it to generate reactive oxygen species, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-7H-benzo©fluoren-7-OL: Lacks the octyloxy group, resulting in different solubility and reactivity properties.
5-Methoxy-7H-benzo©fluorenone: Contains a methoxy group instead of an octyloxy group, leading to variations in chemical behavior and applications.
Uniqueness
5-(Octyloxy)-7H-benzo©fluoren-7-OL stands out due to its enhanced solubility and reactivity, attributed to the presence of the octyloxy group. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
882864-00-8 |
|---|---|
Formule moléculaire |
C25H28O2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
5-octoxy-7H-benzo[c]fluoren-7-ol |
InChI |
InChI=1S/C25H28O2/c1-2-3-4-5-6-11-16-27-23-17-22-24(19-13-8-7-12-18(19)23)20-14-9-10-15-21(20)25(22)26/h7-10,12-15,17,25-26H,2-6,11,16H2,1H3 |
Clé InChI |
OUKKKDJSKQOGDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


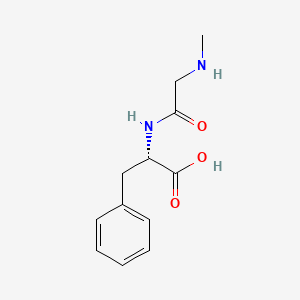

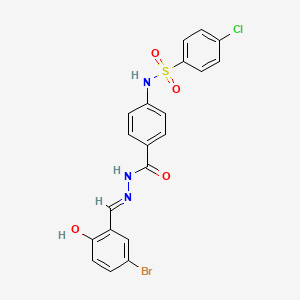
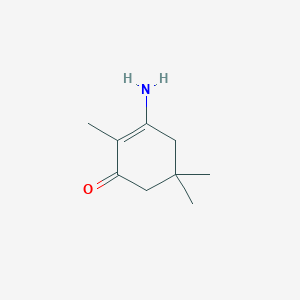





![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
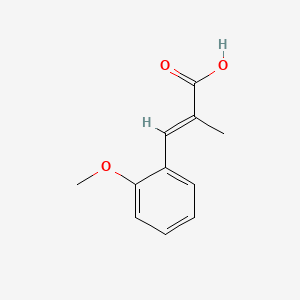
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
